molecular formula C12H18N2O B8502805 1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Cat. No. B8502805
M. Wt: 206.28 g/mol
InChI Key: DONIMAWGIRUUQO-UHFFFAOYSA-N
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Patent
US08546410B2

Procedure details

A solution of 1,3-cycloheptadione (2 g, mmol) was heated to reflux for 1 hour with dimethylforamide dimethylacetal (15 mL). The reaction mixture was concentrated and triturated with ether to yield 1.8 g of 2-dimethylaminomethylene-cycloheptane-1,3-dione. A solution of 2-dimethylaminomethylene-cycloheptane-1,3-dione (0.52 g, 2.9 mmol) and t-butylhydrazine hydrochloride (0.44 g, 3.5 mmol) in n-butanol (25 mL) and 0.3 mL of acetic acid was heated to reflux for 16 hours. The solvents were evaporated and the residue was chromatographed, eluting with 30% ethyl acetate/hexane to yield the title compound: 1H NMR (300 MHz, CDCl3) δ 7.85 (s, 1 H), 3.17 (m, 2 H), 2.68 (m, 2 H), 1.98 (m, 2 H), 1.89 (m, 2H) 1.68 (s, 9 H); MS (DCI/NH3) m/z 207 (M+H)+.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]1[C:11](=O)[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:13])C.Cl.[C:15]([NH:19]N)([CH3:18])([CH3:17])[CH3:16]>C(O)CCC.C(O)(=O)C>[C:15]([N:19]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6](=[O:13])[C:5]=2[CH:4]=[N:2]1)([CH3:18])([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
CN(C)C=C1C(CCCCC1=O)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC2=C1CCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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